1H-1,2,3-Triazolium, 4-mercapto-1,3,5-trimethyl-, hydroxide, inner salt
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Overview
Description
1H-1,2,3-Triazolium, 4-mercapto-1,3,5-trimethyl-, hydroxide, inner salt is a chemical compound with the molecular formula C₅H₉N₃S and a molecular weight of 143.210 g/mol . This compound belongs to the class of 1,2,3-triazolium salts, which are known for their stability and versatility in various chemical reactions .
Preparation Methods
. This method is favored due to its high efficiency and selectivity. The general synthetic route includes the following steps:
Formation of 1,2,3-Triazole: An alkyne and an azide react in the presence of a copper catalyst to form a 1,2,3-triazole ring.
N-Alkylation: The resulting 1,2,3-triazole undergoes N-alkylation with an appropriate alkylating agent to form the triazolium salt.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity, utilizing continuous flow reactors and automated synthesis systems to scale up the process efficiently .
Chemical Reactions Analysis
1H-1,2,3-Triazolium, 4-mercapto-1,3,5-trimethyl-, hydroxide, inner salt undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted triazoles and their derivatives .
Scientific Research Applications
1H-1,2,3-Triazolium, 4-mercapto-1,3,5-trimethyl-, hydroxide, inner salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H-1,2,3-Triazolium, 4-mercapto-1,3,5-trimethyl-, hydroxide, inner salt exerts its effects involves its interaction with various molecular targets and pathways. The triazolium moiety can form non-covalent interactions with enzymes and receptors, leading to modulation of their activity . This interaction is facilitated by the compound’s unique electronic and steric properties, which allow it to bind effectively to biological targets .
Comparison with Similar Compounds
1H-1,2,3-Triazolium, 4-mercapto-1,3,5-trimethyl-, hydroxide, inner salt can be compared with other similar compounds, such as:
1H-1,2,4-Triazole-3-thiol: This compound also contains a triazole ring and a mercapto group, but it differs in the position of the nitrogen atoms and the substitution pattern.
1,2,3-Triazolium Salts: Other triazolium salts with different alkyl or aryl substituents exhibit similar stability and reactivity but may have different bioactivities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
66187-20-0 |
---|---|
Molecular Formula |
C5H9N3S |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
1,3,5-trimethyltriazol-3-ium-4-thiolate |
InChI |
InChI=1S/C5H9N3S/c1-4-5(9)8(3)6-7(4)2/h1-3H3 |
InChI Key |
ZVAIBVCCLRXBAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=NN1C)C)[S-] |
Origin of Product |
United States |
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